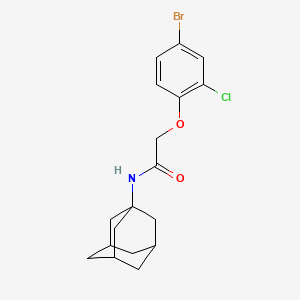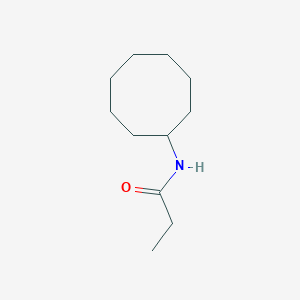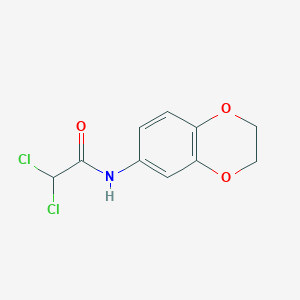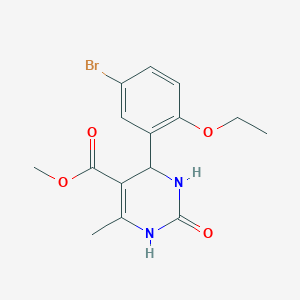![molecular formula C22H18N4O3 B3959869 2-methyl-7-[(3-nitrophenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B3959869.png)
2-methyl-7-[(3-nitrophenyl)(2-pyridinylamino)methyl]-8-quinolinol
Descripción general
Descripción
2-methyl-7-[(3-nitrophenyl)(2-pyridinylamino)methyl]-8-quinolinol, also known as MNPAQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-methyl-7-[(3-nitrophenyl)(2-pyridinylamino)methyl]-8-quinolinol is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and proliferation. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes and disrupting mitochondrial function. In addition, this compound has been found to inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and repair.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the induction of oxidative stress, DNA damage, and cell cycle arrest. This compound has been found to increase the production of reactive oxygen species, which can damage cellular components and trigger apoptosis. In addition, this compound has been shown to cause DNA strand breaks and inhibit cell cycle progression, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-7-[(3-nitrophenyl)(2-pyridinylamino)methyl]-8-quinolinol has several advantages for use in lab experiments, including its high potency and specificity for cancer cells, as well as its ability to induce apoptosis and inhibit key enzymes involved in cell growth and proliferation. However, this compound also has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research on 2-methyl-7-[(3-nitrophenyl)(2-pyridinylamino)methyl]-8-quinolinol, including the development of new formulations and delivery methods to improve its solubility and bioavailability. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other fields, such as materials science and nanotechnology. Finally, the development of new analogs and derivatives of this compound may lead to the discovery of even more potent and selective anticancer agents.
Aplicaciones Científicas De Investigación
2-methyl-7-[(3-nitrophenyl)(2-pyridinylamino)methyl]-8-quinolinol has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been found to possess antibacterial and antifungal properties, making it a promising candidate for the development of new antimicrobial agents.
Propiedades
IUPAC Name |
2-methyl-7-[(3-nitrophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-14-8-9-15-10-11-18(22(27)21(15)24-14)20(25-19-7-2-3-12-23-19)16-5-4-6-17(13-16)26(28)29/h2-13,20,27H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCJXMCLDZTEQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CC(=CC=C3)[N+](=O)[O-])NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-aminoethyl)amino]-3-nitrobenzamide](/img/structure/B3959803.png)
![7-[(4-chlorophenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol](/img/structure/B3959822.png)


![1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-[(6-methoxypyridin-3-yl)methyl]-N-methylmethanamine](/img/structure/B3959844.png)

![{3-[(4-chlorobenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}(phenyl)methanone](/img/structure/B3959855.png)
![2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B3959856.png)


![7-[(4-ethoxyphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol](/img/structure/B3959881.png)
![5-fluoro-N-(3-hydroxypropyl)-2-methoxy-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B3959882.png)
![4-{[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)ethyl]amino}-3-nitrobenzoic acid](/img/structure/B3959887.png)
